molecular formula C7H7BClNO2 B14895219 5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol

5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B14895219
M. Wt: 183.40 g/mol
InChI Key: VSXOJHKQDBYFMI-UHFFFAOYSA-N
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Description

5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol is a heterocyclic compound that contains both boron and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:

    Formation of the Benzoxaborole Core: This step involves the reaction of a suitable boronic acid derivative with an appropriate ortho-substituted phenol under acidic conditions to form the benzoxaborole core.

    Amination and Chlorination: The introduction of the amino and chloro groups can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced using an amination reagent such as ammonia or an amine, while the chloro group can be introduced using a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical properties.

    Biology: It is used in biological studies to understand its interactions with various biomolecules.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Industry: It is used in the synthesis of other complex molecules and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-7-chlorobenzo[d]oxazole: Similar in structure but lacks the boron atom.

    5-Amino-7-chlorobenzo[c][1,2,5]oxadiazole: Contains an additional nitrogen atom in the ring.

    5-Amino-7-chlorobenzo[c][1,2,5]thiadiazole: Contains a sulfur atom instead of boron.

Uniqueness

5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields where boron chemistry is advantageous.

Properties

Molecular Formula

C7H7BClNO2

Molecular Weight

183.40 g/mol

IUPAC Name

7-chloro-1-hydroxy-3H-2,1-benzoxaborol-5-amine

InChI

InChI=1S/C7H7BClNO2/c9-6-2-5(10)1-4-3-12-8(11)7(4)6/h1-2,11H,3,10H2

InChI Key

VSXOJHKQDBYFMI-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2Cl)N)O

Origin of Product

United States

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